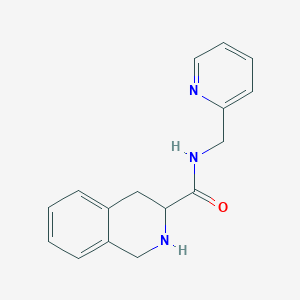
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has gained attention due to its ability to selectively target cancer stem cells, which are responsible for tumor growth and recurrence.
Wirkmechanismus
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide works by inhibiting the activity of BMI-1, a protein that is essential for the self-renewal and survival of cancer stem cells. By inhibiting BMI-1, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide induces apoptosis (programmed cell death) in cancer stem cells, leading to their elimination.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is its specificity for cancer stem cells, which allows for targeted therapy and reduces the risk of side effects. However, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a short half-life and low bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Zukünftige Richtungen
Future research on N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide should focus on improving its pharmacokinetic properties, such as increasing its half-life and bioavailability. In addition, combination therapy with N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and other anti-cancer agents should be explored to enhance its therapeutic efficacy. Furthermore, the potential of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in the treatment of inflammatory diseases should be investigated. Overall, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide shows great promise as a targeted therapy for cancer stem cells, and further research is needed to fully realize its potential.
Synthesemethoden
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The resulting intermediate is then treated with various reagents to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the self-renewal and proliferation of cancer stem cells in various types of cancer, including breast, prostate, and pancreatic cancer. In addition, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been found to sensitize cancer stem cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-11-14-7-3-4-8-17-14)15-9-12-5-1-2-6-13(12)10-18-15/h1-8,15,18H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNMCJLMJCBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)




